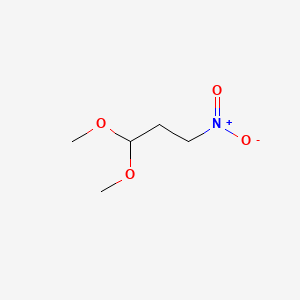
2-Fluoro-1,3-dimethylpyridinium tosylate
Descripción general
Descripción
2-Fluoro-1,3-dimethylpyridinium tosylate is a chemical compound with the molecular formula C14H16FNO3S and a molecular weight of 297.35 g/mol. It is used in laboratory settings for the synthesis of substances .
Synthesis Analysis
Primary and secondary alcohols activated by 2-fluoro-1,3-dimethylpyridinium tosylate can react with dimethyl sulfoxide to yield corresponding aldehydes and ketones . This reaction has been used in the oxidation of alcohols .Molecular Structure Analysis
The molecular structure of 2-Fluoro-1,3-dimethylpyridinium tosylate consists of a pyridinium ring with a fluorine atom at the 2-position and methyl groups at the 1 and 3 positions. The tosylate group is attached to the pyridinium ring.Chemical Reactions Analysis
In chemical reactions, 2-Fluoro-1,3-dimethylpyridinium tosylate has been used as an activating agent for primary and secondary alcohols. These activated alcohols can then react with dimethyl sulfoxide or hexamethylenetetramine to yield corresponding aldehydes and ketones .Aplicaciones Científicas De Investigación
Oxidation of Alcohols
2-Fluoro-1,3-dimethylpyridinium tosylate plays a significant role in the oxidation of primary and secondary alcohols. It helps in converting these alcohols into corresponding aldehydes and ketones, achieving good yields, especially in the oxidation of aromatic alcohols (Hojo & Mukaiyama, 1978).
Synthesis of Fluorinated Compounds
This compound is instrumental in synthesizing various fluorinated compounds. For instance, it contributes to the creation of 3-fluoro-2,2-dimethyl-2H-chromenes, including analogues of natural insect antijuvenile hormones (Camps, Coll, Messeguer, & Pericas, 1980).
Nucleoside Research
In the field of nucleoside research, 2-Fluoro-1,3-dimethylpyridinium tosylate is used to obtain 2′,5′-Dideoxy-5′-fluororibonucleosides, contributing significantly to the study of nucleosides' structures and properties (Kowollik, Gaertner, Etzold, & Langen, 1970).
Optical Nonlinearities in Pyridinium Salts
It plays a role in the study of optical nonlinearities in pyridinium salts. This research is crucial for understanding the properties of these compounds in various electronic and optical applications (Coe et al., 2003).
Synthesis of Fluorohalopyridines
The compound is used in synthesizing no-carrier-added 2- and 3-[(18)F]fluorohalopyridines, which are potentially useful labeling synthons for prospective PET radiotracers (Chun & Pike, 2012).
Synthesis of Fluorinated Nitrogen Containing Building Blocks
In the field of organic chemistry, it's used for oxidative desulfurization-fluorination protocols, helping synthesize various fluorinated nitrogen-containing compounds (Hugenberg, Fröhlich, & Haufe, 2010).
Safety And Hazards
2-Fluoro-1,3-dimethylpyridinium tosylate is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1). It can cause severe skin burns and eye damage. Safety measures include avoiding breathing dusts or mists, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing the substance locked up .
Propiedades
IUPAC Name |
2-fluoro-1,3-dimethylpyridin-1-ium;4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN.C7H8O3S/c1-6-4-3-5-9(2)7(6)8;1-6-2-4-7(5-3-6)11(8,9)10/h3-5H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUOPSAHPZTNGS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=C([N+](=CC=C1)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208110 | |
| Record name | 2-Fluoro-1,3-dimethylpyridinium tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1,3-dimethylpyridinium tosylate | |
CAS RN |
59387-91-6 | |
| Record name | Pyridinium, 2-fluoro-1,3-dimethyl-, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59387-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-1,3-dimethylpyridinium tosylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059387916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoro-1,3-dimethylpyridinium tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-1,3-dimethylpyridinium tosylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B1588100.png)